1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose can be synthesized from α-D-glucose through a series of chemical reactions. The process involves isopropylidene protection, oxidation, reduction, and benzoylation . Here is a general outline of the synthetic route:
Isopropylidene Protection: α-D-glucose is treated with acetone and an acid catalyst to form the isopropylidene-protected intermediate.
Oxidation: The protected intermediate undergoes oxidation to introduce the necessary functional groups.
Reduction: The oxidized intermediate is then reduced to form the desired structure.
Benzoylation: Finally, the compound is benzoylated to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its reactivity and properties.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Scientific Research Applications
1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of nucleoside analogs.
Biology: The compound’s structural similarity to nucleosides makes it useful in studying DNA and RNA interactions.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose involves its interaction with nucleic acids. As a nucleoside analog, it can be incorporated into DNA or RNA, disrupting normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of cell death in cancer cells .
Comparison with Similar Compounds
1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose can be compared with other nucleoside analogs such as:
3-O-Benzyl-1,2-O-isopropylidene-α-D-allofuranose: Similar structure but with a benzyl group instead of a benzoyl group.
1,25,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose: Contains toluenesulfonyl group, used in different synthetic applications.
3,6-Dideoxy-3,6-epithio-1,2-isopropylidene-α-glucofuranose: Thio-analog with different reactivity and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C16H20O7 |
---|---|
Molecular Weight |
324.32 g/mol |
IUPAC Name |
[5-(1,2-dihydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate |
InChI |
InChI=1S/C16H20O7/c1-16(2)22-13-12(11(10(18)8-17)21-15(13)23-16)20-14(19)9-6-4-3-5-7-9/h3-7,10-13,15,17-18H,8H2,1-2H3 |
InChI Key |
FVMGHHSPTSHJCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CO)O)OC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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